5-(bromomethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(bromomethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole hydrobromide is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a bromomethyl group attached to a cyclopropyl and a methyl group on a triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 5-(bromomethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole hydrobromide typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the bromomethyl group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide in the presence of a radical initiator like azobisisobutyronitrile. The final step involves the formation of the hydrobromide salt by treating the compound with hydrobromic acid .
Analyse Chemischer Reaktionen
5-(bromomethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form brominated triazole derivatives.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives. Common reagents used in these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
5-(bromomethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole hydrobromide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Wirkmechanismus
The mechanism of action of 5-(bromomethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The triazole ring can also interact with various biological pathways, contributing to the compound’s overall biological effects .
Vergleich Mit ähnlichen Verbindungen
5-(bromomethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole hydrobromide can be compared with other triazole derivatives such as:
3-(bromomethyl)-5-methylpyridine hydrobromide: Similar in having a bromomethyl group but differs in the structure of the core ring.
4-bromobenzoyl chloride: Contains a bromine atom but differs in the functional groups and overall structure.
Brompheniramine: A histamine antagonist with a bromine atom, used in medicinal applications .
Eigenschaften
Molekularformel |
C7H11Br2N3 |
---|---|
Molekulargewicht |
296.99 g/mol |
IUPAC-Name |
5-(bromomethyl)-3-cyclopropyl-1-methyl-1,2,4-triazole;hydrobromide |
InChI |
InChI=1S/C7H10BrN3.BrH/c1-11-6(4-8)9-7(10-11)5-2-3-5;/h5H,2-4H2,1H3;1H |
InChI-Schlüssel |
TWVZFOQOFPEMKG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NC(=N1)C2CC2)CBr.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.